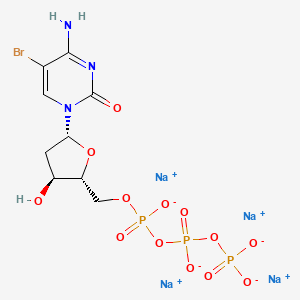

Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-

CAS No.: 30419-11-5

Cat. No.: VC16196747

Molecular Formula: C9H11BrN3Na4O13P3

Molecular Weight: 633.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30419-11-5 |

|---|---|

| Molecular Formula | C9H11BrN3Na4O13P3 |

| Molecular Weight | 633.98 g/mol |

| IUPAC Name | tetrasodium;[[[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

| Standard InChI | InChI=1S/C9H15BrN3O13P3.4Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1 |

| Standard InChI Key | HKKQEPGVXIEIMM-YYWCTZDQSA-J |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |

| Canonical SMILES | C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Bromo-dCTP is a derivative of deoxycytidine triphosphate (dCTP), with two key modifications:

-

5-Bromocytosine Base: A bromine atom replaces the hydrogen at the 5-position of the cytosine ring, altering electronic properties and base-pairing behavior .

-

2'-Deoxyribose Sugar: The absence of the 2'-hydroxyl group distinguishes it from ribonucleotides, rendering it suitable for DNA synthesis .

The molecular formula of the free acid form is , with a molecular weight of 546.05 g/mol . The triphosphate group at the 5'-position contributes to its role as a substrate for DNA polymerases.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 546.05 g/mol | |

| λ<sub>max</sub> (UV) | 287 nm (Tris-HCl, pH 7.5) | |

| Extinction Coefficient (ε) | 6.0 L mmol<sup>−1</sup> cm<sup>−1</sup> | |

| CAS Number | 30419-11-5 |

Conformational Dynamics

Synthesis and Stability

Synthetic Routes

5-Bromo-dCTP is typically synthesized via phosphoramidite chemistry, where bromination occurs at the cytosine base before triphosphate group addition . A critical step involves the substitution of the 5-hydrogen atom with bromine using brominating agents like -bromosuccinimide (NBS). The final product is purified via anion-exchange chromatography to achieve ≥95% purity .

Applications in Molecular Biology

SELEX and Aptamer Development

5-Bromo-dCTP is integral to the Systematic Evolution of Ligands by Exponential Enrichment (SELEX), where its bromine modification confers nuclease resistance and thermal stability to DNA aptamers . This enables the selection of high-affinity aptamers for therapeutic targets under stringent conditions.

PCR and DNA Sequencing

The 2'-deoxy structure allows incorporation into DNA strands by Taq polymerase, while the bromine atom aids in X-ray crystallography by providing heavy-atom derivatives for phase determination . Additionally, brominated nucleotides can terminate chain elongation in Sanger sequencing when used in limiting concentrations .

Pharmacological and Biochemical Implications

DNA Repair and Mutagenesis

The bromine atom creates a bulky lesion in DNA, which can stall replication forks and trigger mismatch repair mechanisms. This property is exploited in studies of DNA damage response pathways and mutagenesis .

Analytical Characterization

Table 2: Quality Control Metrics

Future Research Directions

-

Therapeutic Aptamers: Optimizing brominated nucleotides for in vivo stability to enhance aptamer half-life in serum.

-

DNA Nanotechnology: Leveraging bromine’s heavy-atom properties for advanced cryo-EM and crystallographic studies.

-

Antiviral Agents: Exploring brominated nucleotides as chain terminators in viral DNA polymerases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume